molecular formula C11H8ClNOS B8499009 1-(5-Chloro-2-thienyl)-2-(pyridin-4-yl)ethanone

1-(5-Chloro-2-thienyl)-2-(pyridin-4-yl)ethanone

Cat. No.: B8499009
M. Wt: 237.71 g/mol
InChI Key: SXFQWFNDMDOLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-thienyl)-2-(pyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClNOS

Molecular Weight

237.71 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C11H8ClNOS/c12-11-2-1-10(15-11)9(14)7-8-3-5-13-6-4-8/h1-6H,7H2

InChI Key

SXFQWFNDMDOLOK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At 0° C., 64.5 ml of a 1M solution of lithium bis(trimethylsilyl)amide in hexane are added dropwise to a solution of 3.00 g (32.3 mmol) of 4-methylpyridine and 6.77 g (35.5 mmol) of ethyl 5-chlorothiophene-2-carboxylate in 58 ml THF, and the reaction mixture is stirred at 5° C. for 3 h. The resulting precipitate was filtered off, acidified with 6M HCl, filtered again and dried. This gives 2.9 g (35%) of the desired product; 1H-NMR (DMSO-d6): δ=8.53 (d, 2H), 8.09 (d, 1H), 7.40 (d, 1H), 7.34 (d, 2H), 4.39 (s, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-methylpyridine (32.3 mmol) and ethyl 5-chlorothiophene-2-carboxylate (35.5 mmol) in anhydrous THF (58 mL) at 0° C., under N2 was added dropwise a solution of lithium bis(trimethylsilyl)amide (1 molar solution in hexanes, 64.5 mmol). The mixture was stirred 3 h at 5° C. The resulting precipitate was filtered and acidified with 6 molar HCl. The precipitate was then filtered and dried to afford 2.9 g (35% yield) of 1-(5-chloro-2-thienyl)-2-(pyridin-4-yl)ethanone.
Quantity
32.3 mmol
Type
reactant
Reaction Step One
Quantity
35.5 mmol
Type
reactant
Reaction Step One
Quantity
64.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.